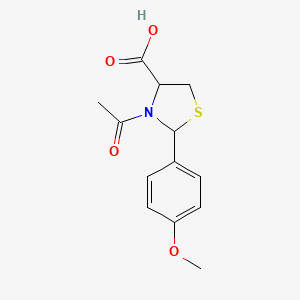

Ácido 3-acetil-2-(4-metoxifenil)tiazolidina-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

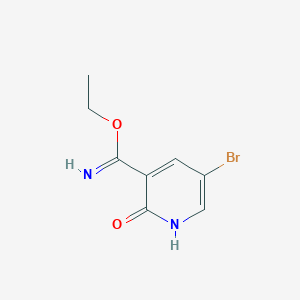

“3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 . It is used in proteomics research .

Synthesis Analysis

The synthesis of thiazolidine derivatives, including “3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid”, has been a topic of interest in recent years . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid” consists of a thiazolidine ring, which is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid” include a molecular weight of 281.33 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

- Los derivados del ácido tiazolidina-4-carboxílico, incluido nuestro compuesto de interés, han demostrado actividades antibacterianas y antifúngicas . Los investigadores han explorado su potencial como agentes novedosos contra diversos patógenos, lo que los convierte en candidatos prometedores para el desarrollo de fármacos.

- Se ha investigado el comportamiento de agregación supramolecular de los derivados del ácido tiazolidina-4-carboxílico. Estos compuestos exhiben interesantes interacciones de enlace de hidrógeno, que podrían tener implicaciones en la ciencia de materiales y la nanotecnología .

- Los nanoportadores basados en derivados de tiazolidina-4-ona (similares a nuestro compuesto) han encontrado aplicaciones en el diagnóstico y la terapia del cáncer. Estos nanoportadores pueden utilizarse para la administración específica de fármacos, la obtención de imágenes y la detección temprana del cáncer .

- Los derivados del ácido tiazolidina-4-carboxílico se han estudiado por sus propiedades antiinflamatorias. Pueden modular las vías inflamatorias y tienen potencial para tratar enfermedades inflamatorias .

- Algunos derivados de tiazolidina exhiben efectos antioxidantes. Estos compuestos eliminan los radicales libres y protegen las células del daño oxidativo. La investigación adicional podría explorar su uso en la prevención de enfermedades relacionadas con el estrés oxidativo .

- Los derivados del ácido tiazolidina-4-carboxílico pueden formar complejos con iones metálicos. Estos complejos pueden tener aplicaciones catalíticas en la síntesis orgánica u otros procesos químicos .

Propiedades Antibacterianas y Antifúngicas

Comportamiento de Agregación Supramolecular

Diagnóstico y Terapia del Cáncer

Efectos Antiinflamatorios

Actividad Antioxidante

Complejación Metálica y Catálisis

Safety and Hazards

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity, making them a highly prized moiety . Future research should focus on developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Mecanismo De Acción

Target of Action

Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

Thiazolidine derivatives, which include this compound, are known to interact with various biological targets . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity and are used in probe design .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to have diverse biological responses, making them a highly prized moiety .

Action Environment

The supramolecular aggregation behavior of selected thiazolidine 4-carboxylic acid derivatives with different hydrogen bonding groups has been explored .

Análisis Bioquímico

Biochemical Properties

Thiazolidine derivatives have been reported to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Cellular Effects

Some thiazolidine derivatives have been found to inhibit apoptotic cell death induced by oxidative stress .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid over time in laboratory settings have not been reported. Thiazolidine products have been found to be extremely stable at physiological pH and showed no sign of degradation even after 7 days .

Propiedades

IUPAC Name |

3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-8(15)14-11(13(16)17)7-19-12(14)9-3-5-10(18-2)6-4-9/h3-6,11-12H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYDLHFCLSTJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2587027.png)

![N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide](/img/structure/B2587028.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587031.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2587038.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2587040.png)

![Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B2587041.png)

![1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2587044.png)